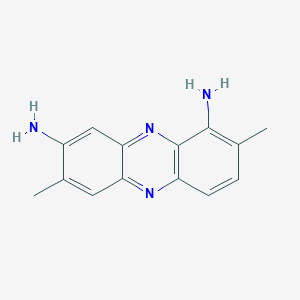

1,8-Diamino-2,7-dimethylphenazine

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are organic compounds characterized by a ring structure containing at least one nitrogen atom. wisdomlib.org These compounds are of paramount importance in contemporary chemical science due to their wide-ranging applications, particularly in medicinal chemistry and materials science. wisdomlib.orgfiveable.me Their structural and functional diversity, stemming from the presence and nature of the nitrogen heteroatom, allows them to mimic various endogenous metabolites and natural products, making them pivotal in modern drug design. openmedicinalchemistryjournal.comelsevierpure.com

The presence of nitrogen atoms within the heterocyclic ring influences the compound's electron density, polarity, and ability to form noncovalent interactions with biological macromolecules. wisdomlib.orgfiveable.me This often results in significant biological activity, making them crucial components in the development of pharmaceuticals. wisdomlib.orgfiveable.me Many medications leverage the unique chemical properties of nitrogen-containing heterocycles to enhance their binding affinity and selectivity for specific biological targets like enzymes and receptors. fiveable.me Beyond pharmaceuticals, these compounds are utilized as corrosion inhibitors, polymers, agrochemicals, and dyes. openmedicinalchemistryjournal.comelsevierpure.com

Overview of Substituted Phenazines as a Broad Class of Functional Molecules

Phenazines are a class of nitrogen-containing heterocyclic compounds built on a core structure of a pyrazine (B50134) ring with two fused benzene (B151609) rings. nih.govresearchgate.net The versatility of the phenazine (B1670421) scaffold allows for a wide array of substitutions, leading to a vast and diverse class of functional molecules. researchgate.net To date, over 100 natural phenazine derivatives have been identified, and more than 6000 have been synthesized in laboratories. nih.gov

The chemical and physical properties of substituted phenazines, including their redox activity and fluorescence, are highly dependent on the type and position of the functional groups attached to the core structure. nih.gov This tunability has led to their application in various domains, such as biochemical stains, molecular switches, and components for energy storage devices. researchgate.netresearchgate.net

Specific Research Focus: The Unique Academic Relevance of 1,8-Diamino-2,7-dimethylphenazine

Within the broad class of phenazines, this compound holds particular academic interest. Research has shown that this specific compound can be formed as a major mutagenic product from the reaction of 2,4-diaminotoluene (B122806) with hydrogen peroxide. nih.gov A study focusing on this reaction identified and characterized this compound (incorrectly named as 2,7-diamino-3,8-dimethylphenazine (B1201231) in the study) using high-resolution mass spectrometry and NMR spectroscopy. nih.gov The investigation highlighted the compound's significant mutagenic potential in the Ames test with Salmonella typhimurium TA98. nih.gov This finding underscores the importance of studying the formation and biological activities of specific phenazine derivatives that can arise from common industrial chemicals.

Historical Context and Evolution of Phenazine Synthesis and Research

The history of phenazine research dates back to the late 19th century, with the discovery of pyocyanin, a blue pigment produced by Pseudomonas aeruginosa, which was recognized for its antibiotic properties. nih.gov Since then, the field has expanded significantly, with the identification of numerous naturally occurring phenazines produced by various bacteria, including those from the genera Pseudomonas, Streptomyces, and Burkholderia. asm.orgmdpi.com These natural products are secondary metabolites that play a role in the biological control of plant pathogens and contribute to the ecological fitness of the producing organisms. asm.org

The biosynthesis of phenazines is a topic of extensive research. It is now understood that in many bacteria, a conserved set of core biosynthesis genes, often referred to as the phz operon, is responsible for the synthesis of the phenazine scaffold from chorismate, an intermediate in the shikimate pathway. nih.govelifesciences.orgnih.gov Phylogenetic analyses suggest a complex evolutionary history for these genes, with evidence of horizontal gene transfer playing a significant role in their dispersal among different bacterial lineages. asm.orgelifesciences.orgnih.govnih.gov

The development of synthetic methods for phenazine derivatives has also been a key area of research. While naturally occurring phenazines have provided inspiration, the lack of efficient and broadly applicable synthetic methods has sometimes limited the exploration of novel analogues for therapeutic applications. nih.gov Nevertheless, ongoing research continues to explore new synthetic strategies to access a wider range of substituted phenazines with tailored properties.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄N₄ |

| Appearance | Red crystalline needles |

| Mutagenicity | Induces 212 revertants/nmole in Salmonella typhimurium TA98 with S9 mix |

Structure

2D Structure

3D Structure

Properties

CAS No. |

119631-01-5 |

|---|---|

Molecular Formula |

C14H14N4 |

Molecular Weight |

238.29 g/mol |

IUPAC Name |

2,7-dimethylphenazine-1,8-diamine |

InChI |

InChI=1S/C14H14N4/c1-7-3-4-10-14(13(7)16)18-12-6-9(15)8(2)5-11(12)17-10/h3-6H,15-16H2,1-2H3 |

InChI Key |

XBUUPDGMEFMISI-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)N=C3C=C(C(=CC3=N2)N)C)N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C3C=C(C(=CC3=N2)N)C)N |

Other CAS No. |

119631-01-5 |

Synonyms |

1,8-DIAMINO-2,7-DIMETHYLPHENAZINE |

Origin of Product |

United States |

Synthetic Methodologies for 1,8 Diamino 2,7 Dimethylphenazine and Structurally Analogous Phenazines

De Novo Synthesis Approaches for Phenazine (B1670421) Core Construction

The de novo synthesis of the phenazine scaffold is a versatile strategy that allows for the introduction of a wide array of substituents onto the aromatic rings. These approaches are centered around the formation of the dihydrophenazine intermediate, which is subsequently oxidized to the aromatic phenazine. Key strategies include cyclization and condensation reactions.

Cyclization Reactions in Phenazine Synthesis

Cyclization reactions are a cornerstone in phenazine synthesis, involving the formation of one or both of the nitrogen-containing rings in a concerted or stepwise manner. These can be further classified into oxidative and reductive pathways, as well as named reactions that have been adapted for the synthesis of substituted phenazines.

Oxidative cyclization is a common and effective method for the synthesis of phenazines, often starting from ortho-phenylenediamines or their derivatives. In the context of 1,8-Diamino-2,7-dimethylphenazine, a relevant precursor is 2,4-diaminotoluene (B122806). The oxidative coupling of this precursor can lead to the formation of the desired phenazine structure.

A notable example is the reaction of 2,4-diaminotoluene with hydrogen peroxide, which results in the formation of 2,7-diamino-3,8-dimethylphenazine (B1201231) as a major product. nih.gov This reaction proceeds through the oxidation of the diamine, leading to the formation of reactive intermediates that undergo intermolecular condensation and subsequent cyclization to form the phenazine core. The reaction is typically carried out at room temperature, and the product can be isolated as red crystalline needles. nih.gov

The general principle of oxidative cyclization involves the oxidation of an o-diamine to an o-benzoquinonediimine, which can then react with another molecule of the diamine or a different nucleophile to form the dihydrophenazine, which is then oxidized to the phenazine. Various oxidizing agents can be employed for this purpose, including potassium permanganate. This method has been successfully used to synthesize a range of 3-amino-7-(N,N-dimethylamino)-2-substituted-5-phenylphenazin-5-ium chlorides with yields ranging from 42.5% to 75.8%.

Table 1: Examples of Oxidative Cyclization for Phenazine Synthesis

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 2,4-Diaminotoluene | Hydrogen Peroxide | 2,7-Diamino-3,8-dimethylphenazine | Not specified | nih.gov |

| o-Substituted toluidines, 4-amino-N,N-dimethylamine, and aniline | Potassium Permanganate | 3-Amino-7-(N,N-dimethylamino)-2-substituted-5-phenylphenazin-5-ium chlorides | 42.5 - 75.8 |

Note: The yield for the synthesis of 2,7-diamino-3,8-dimethylphenazine was not explicitly stated in the available literature.

Reductive cyclization offers an alternative and powerful approach to phenazine synthesis, typically starting from 2-nitro-N-phenylaniline derivatives. This method involves the reduction of the nitro group to a nitroso or amino group, which then undergoes intramolecular cyclization.

A modern and efficient protocol for this transformation utilizes a palladium catalyst with carbon monoxide (or a CO surrogate like phenyl formate) as the reductant. researchgate.net This palladium-catalyzed reductive cyclization of 2-nitro-N-phenylanilines provides a practical route to various phenazine derivatives in good yields, minimizing the formation of byproducts often seen in traditional methods. researchgate.net The key advantages of this approach include the use of a simple palladium catalyst and an inexpensive, commercially available ligand such as 1,10-phenanthroline. researchgate.net

This strategy is particularly useful for the synthesis of unsymmetrically substituted phenazines, which can be prepared by first coupling a substituted 2-nitroaniline with a 1-bromo-2-nitrobenzene derivative via a Buchwald-Hartwig amination, followed by the reductive cyclization of the resulting bis(2-nitrophenyl)amine.

Table 2: Palladium-Catalyzed Reductive Cyclization of 2-Nitro-N-Phenylanilines

| Substrate | Catalyst System | Reductant | Product | Yield (%) | Reference |

| 2-Nitro-N-phenylaniline | Pd(CH3CN)2Cl2 / 1,10-phenanthroline | Gaseous CO | Phenazine | Good | researchgate.net |

| Substituted 2-Nitro-N-phenylanilines | Pd(CH3CN)2Cl2 / 1,10-phenanthroline | Phenyl formate | Substituted Phenazines | Good | researchgate.net |

The Waterman-Vivian reaction is a classic method for the synthesis of phenazines through the deoxygenation of 2-nitrodiphenylamines. This reductive cyclization was traditionally carried out using reducing agents like metallic iron or ferrous oxalate at high temperatures. The reaction proceeds by reduction of the nitro group, which facilitates direct ring closure without the formation of an intermediate amine.

While originally developed for simpler phenazines, this method can be adapted for the synthesis of substituted derivatives. The key is the synthesis of the appropriately substituted 2-nitrodiphenylamine precursor. For instance, N-(2'-fluorophenyl)-3-nitroanthranilic acids can undergo reductive cyclization under alkaline conditions to yield substituted phenazine-1-carboxylic acids in good yields.

Condensation Reactions for Phenazine Formation

Condensation reactions provide a straightforward route to the phenazine skeleton by combining two precursor molecules. These reactions are often versatile and can accommodate a range of substituents on the starting materials.

The Merz-Ris reaction is a well-established method for phenazine synthesis that involves the condensation of an o-phenylenediamine with a catechol or a 1,2-dicarbonyl compound. This reaction is typically carried out under acidic or neutral conditions. The versatility of this method allows for the synthesis of a wide variety of substituted phenazines by choosing appropriately substituted starting materials.

For example, the reaction of 2-naphthols with 1,2-diaminobenzenes in the presence of potassium persulfate in a mixture of acetic acid and water provides a one-pot synthesis of phenazine derivatives. This method proceeds through the in-situ formation of a 1,2-naphthoquinone, which then condenses with the diamine. The reaction is compatible with various substituted 2-naphthols and 1,2-diaminobenzenes, affording good to excellent yields of the corresponding phenazines.

Table 3: Synthesis of Phenazine Derivatives via Condensation Reactions

| Diamine Component | Dicarbonyl/Catechol Component | Catalyst/Reagent | Solvent | Product | Yield (%) |

| 1,2-Diaminobenzenes | 2-Naphthols | K2S2O8 | Acetic Acid/Water | Substituted Phenazines | Good to Excellent |

Cross-Coupling Methodologies for Assembling Phenazine Scaffolds

Modern synthetic organic chemistry offers powerful cross-coupling reactions for the construction of complex aromatic systems, including phenazines. Palladium-catalyzed methods, in particular, have proven to be highly effective.

Buchwald-Hartwig N-Arylation in Phenazine Construction

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. A particularly elegant application of this reaction in phenazine synthesis is the intramolecular double N-arylation of a 2,2'-diaminobiphenyl derivative or, more commonly, the intermolecular double amination of a 2-bromoaniline derivative. wikipedia.org This latter approach, which involves the self-coupling of a substituted 2-bromoaniline, provides a direct route to symmetrically substituted phenazines.

The reaction mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. In the case of phenazine synthesis from 2-bromoanilines, this process occurs twice to construct the heterocyclic ring. The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.

Palladium-Catalyzed Carbon-Nitrogen Bond Formation

Expanding on the principles of the Buchwald-Hartwig reaction, various palladium-catalyzed systems have been developed to facilitate C-N bond formation in the synthesis of phenazines. These methods often involve the homocoupling of substituted 2-bromoanilines. The selection of the palladium precursor, ligand, base, and solvent all play critical roles in optimizing the reaction yield and purity of the resulting phenazine. A study by Winkler and coworkers demonstrated the efficacy of this approach for a range of substituted bromoanilines, highlighting the influence of different phosphine ligands on the reaction outcome.

Table 2: Palladium-Catalyzed Synthesis of Substituted Phenazines from Bromoanilines

| Bromoaniline Derivative | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 2-Bromoaniline | Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 95 |

| 2-Bromo-4-methylaniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 85 |

| 2-Bromo-4-methoxyaniline | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 78 |

| 2-Bromo-4-chloroaniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 65 |

| Methyl 3-amino-4-bromobenzoate | Pd(OAc)₂ | P(o-tolyl)₃ | Cs₂CO₃ | Toluene | 72 |

Data sourced from Winkler et al. This table illustrates the versatility of the palladium-catalyzed double amination for the synthesis of various symmetrically substituted phenazines.

Catalyst-Assisted Synthetic Routes for Phenazines

In addition to palladium, other transition metals have been employed to catalyze the formation of the phenazine ring system, offering alternative and sometimes more sustainable synthetic routes.

Copper-Catalyzed Condensations of Halogenated Anilines

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, represent a classical and still valuable method for the formation of C-N bonds. In the context of phenazine synthesis, copper catalysts can promote the homocoupling of 2-halogenated anilines. researchgate.net These reactions can often be performed under milder conditions than traditional Ullmann condensations and may offer a more cost-effective alternative to palladium-based systems. An environmentally friendly approach involves conducting the reaction in water. researchgate.net

Table 3: Copper-Catalyzed Homocoupling of 2-Haloanilines for Phenazine Synthesis

| 2-Haloaniline Derivative | Copper Catalyst | Ligand | Base | Solvent | Yield (%) |

| 2-Iodoaniline | CuI | Pyridine-2-carboxylic acid | K₂CO₃ | Water | 85 |

| 2-Bromoaniline | CuI | Pyridine-2-carboxylic acid | K₂CO₃ | Water | 75 |

| 2-Iodo-4-methylaniline | Cu₂O | 1,10-Phenanthroline | K₃PO₄ | DMF | 82 |

| 2-Bromo-4-chloroaniline | CuBr | None | Cs₂CO₃ | DMSO | 68 |

This table provides representative examples of copper-catalyzed phenazine synthesis. The specific conditions can vary significantly depending on the substrates and catalyst system.

Phenazine Radical Cation-Mediated Transformations

The role of phenazine radical cations in synthetic chemistry is primarily centered on their application as photoredox catalysts or as stable radical species in materials science, such as in aqueous redox flow batteries. nih.govacs.orgresearchgate.net These species are typically generated from existing phenazine compounds through oxidation.

A thorough review of the literature does not reveal a common synthetic methodology where a phenazine radical cation is used to mediate or catalyze the formation of the phenazine scaffold itself. The reactivity of these radical cations is typically harnessed to facilitate other types of transformations, such as atom transfer radical polymerization, rather than the construction of the phenazine core. Therefore, this subsection of the outline may refer to a niche or less-documented synthetic strategy. The primary synthetic routes to the phenazine ring system rely on the more established condensation and cross-coupling reactions detailed previously.

Ferric Chloride Mediated Tandem-Like Oxidation in Phenazine Ring Closure

The synthesis of phenazine scaffolds can be efficiently achieved through oxidative cyclization reactions, with ferric chloride (FeCl₃) emerging as a practical and effective oxidizing agent. This method is particularly relevant for the closure of the central pyrazine (B50134) ring in the phenazine core. The process often involves the oxidation of substituted anilines or the condensation of catechols with ortho-diaminobenzenes.

In a typical ferric chloride-mediated synthesis, the reaction proceeds via an oxidative ring-closure mechanism that involves dehydrogenation. For instance, the reaction of hydrated ferric chloride with anilines can lead to the formation of N-substituted phenazine derivatives in a complex fusion process. The role of FeCl₃ is to facilitate the removal of electrons and protons, promoting the formation of new C-N bonds necessary for ring closure. This can be conceptualized as a tandem-like process where oxidation and cyclization occur in a coordinated sequence. The mechanism often involves radical ion intermediates, particularly when oxidizing diamine precursors. Ferric chloride acts as a one-electron oxidant, generating radical cations from the amine starting materials. These radicals can then couple, and subsequent oxidation and cyclization steps lead to the aromatic phenazine system.

The reaction conditions for FeCl₃-promoted synthesis are generally mild, making it a valuable alternative to harsher methods. The conversion is essentially an oxidative dimerization and subsequent cyclization of arylamine precursors. The versatility of this method allows for the synthesis of various phenazine derivatives, contingent on the starting materials.

Table 1: Key Features of Ferric Chloride in Phenazine Synthesis

| Feature | Description | Source |

|---|---|---|

| Role of FeCl₃ | Mild Oxidizing Agent | |

| Mechanism | Oxidative Ring-Closure, Dehydrogenation | |

| Intermediates | Radical Ions | |

| Key Transformation | Formation of C-N bonds for ring closure |

| Application | Synthesis of N-aryl-1,2-benzoquinone diimine chelates via oxidative dimerization | |

Regioselective Synthesis and Control of Isomer Formation

Strategies for Achieving Precise Substitution Patterns in Aminodimethylphenazines

Achieving regioselectivity in the synthesis of asymmetrically substituted phenazines like this compound is a significant challenge. The condensation of a substituted ortho-phenylenediamine with a substituted ortho-benzoquinone can potentially lead to a mixture of regioisomers. Precise control over the substitution pattern is crucial as the isomer's structure dictates its chemical and photophysical properties.

Several strategies have been developed to control the formation of isomers. One primary approach is the use of precursors with pre-defined substitution patterns that favor the formation of a single isomer. This can involve multi-step synthetic routes where blocking groups or directing groups are used to guide the reaction to the desired positions before the final ring closure.

For example, a common synthetic route is the reductive cyclization of a 2-nitro-diphenylamine precursor. By carefully choosing the substituents on both phenyl rings of the diphenylamine intermediate, the final positions of the amino and methyl groups on the phenazine core can be predetermined. Another powerful method is the palladium-catalyzed N-arylation, which allows for the controlled coupling of specific aryl amines and halides to build the desired diphenylamine intermediate before cyclization.

Innovative methods for synthesizing nonsymmetrically substituted compounds can also involve the derivatization of N-alkylated phenazinium salts. Although this applies to N-substitution, the principle of post-synthesis modification highlights a potential strategy for introducing functional groups in a regioselective manner. The choice of catalyst and reaction conditions in coupling reactions, such as the Buchwald-Hartwig amination, can also influence the regiochemical outcome.

Influence of Steric and Electronic Factors on Regioselectivity

The final ratio of isomers in phenazine synthesis is heavily influenced by both steric and electronic factors. These factors govern the reactivity of different positions on the aromatic precursors and the stability of the transition states leading to the various possible products.

Electronic Effects: The electronic nature of the substituents on the reacting molecules plays a critical role. Electron-donating groups (like amino and methyl) activate the aromatic ring, influencing the sites of electrophilic or nucleophilic attack during the condensation and cyclization steps. For instance, in the condensation of a substituted o-phenylenediamine with an o-benzoquinone, the nucleophilicity of the amino groups and the electrophilicity of the carbonyl carbons are modulated by the substituents on the rings. The distribution of electron density can favor one reaction pathway over another, leading to a major regioisomer.

Steric Hindrance: The physical size of the substituent groups can prevent reactions from occurring at certain positions. Bulky groups can block access to adjacent sites, forcing the reaction to proceed at less hindered positions. In the synthesis of this compound, the methyl groups can exert steric hindrance that influences the orientation in which the precursor molecules approach each other during the condensation reaction. This interplay between steric repulsion and electronic attraction is key to determining the final product distribution. By modulating the size and position of substituents on the starting materials, chemists can steer the reaction towards a desired isomer.

Table 2: Factors Influencing Regioselectivity in Phenazine Synthesis

| Factor | Influence on Synthesis | Examples | Source |

|---|---|---|---|

| Electronic | Directs reaction pathways by altering electron density at reaction sites. Electron-donating/withdrawing groups control nucleophilicity and electrophilicity. | An electron-donating group can activate a specific position for C-N bond formation. |

| Steric | Prevents or slows reactions at crowded sites due to the physical size of substituents. | A bulky substituent can block the formation of an adjacent bond, favoring an alternative isomer. | |

Reaction Mechanism Elucidation in Synthetic Pathways

Investigation of Intermediates and Transition States via Computational and Experimental Methods

Understanding the intricate details of reaction mechanisms requires a combination of experimental and computational approaches to identify transient species like intermediates and transition states.

Computational Methods: Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. DFT calculations can be used to model the entire reaction pathway, calculating the energies of reactants, products, intermediates, and transition states. This allows researchers to map out the potential energy surface of the reaction.

By optimizing the geometries of proposed transition states and verifying them through frequency calculations (a true transition state has one imaginary frequency), scientists can determine the activation energy barriers for different steps. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a given transition state connects the correct reactant and product. These computational studies can help rationalize why a particular regioisomer is favored, by comparing the activation energies of the pathways leading to different products. They can also provide insights into the electronic structure of transient species, which is difficult to probe experimentally.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ferric Chloride |

| ortho-phenylenediamine |

| ortho-benzoquinone |

| 2-nitro-diphenylamine |

| N-alkylated phenazinium salts |

| 2-amino-N-(2-hydroxyphenyl)aniline |

| dihydrophenazine |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,8 Diamino 2,7 Dimethylphenazine

High-Resolution Mass Spectrometry for Precise Molecular Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For 1,8-diamino-2,7-dimethylphenazine, with a chemical formula of C₁₄H₁₄N₄, HRMS would provide a highly accurate mass measurement of the molecular ion.

This technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally observed value, typically within a very small tolerance (e.g., ±5 ppm), to confirm the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Formula | Ion | Calculated m/z | Observed m/z |

| C₁₄H₁₄N₄ | [M+H]⁺ | 239.1291 | Not Reported |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons.

Due to the symmetrical nature of the molecule, the protons on the two aromatic rings are chemically equivalent. The aromatic region would likely display two distinct signals for the protons at positions 3, 6 and 4, 5. The protons of the two primary amine groups and the two methyl groups would each give rise to a single signal due to their symmetrical placement. The chemical shifts (δ) are predicted based on the known effects of substituents on the phenazine (B1670421) core.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (H-3, H-6) | 7.0 - 7.5 | Doublet | 2H |

| Aromatic H (H-4, H-5) | 6.5 - 7.0 | Doublet | 2H |

| Amine (NH₂) | 4.0 - 5.0 | Singlet (broad) | 4H |

| Methyl (CH₃) | 2.0 - 2.5 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, the spectrum would be expected to show seven distinct signals due to the molecule's symmetry. This includes signals for the four different types of aromatic carbons, the carbon atoms bearing the methyl groups, the carbon atoms attached to the amino groups, and the methyl carbons themselves.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-8 | 140 - 150 |

| C-2, C-7 | 125 - 135 |

| C-3, C-6 | 115 - 125 |

| C-4, C-5 | 110 - 120 |

| C-4a, C-5a | 135 - 145 |

| C-9a, C-10a | 140 - 150 |

| Methyl (CH₃) | 15 - 25 |

Advanced NMR Techniques for Stereochemical and Regiochemical Confirmation (e.g., HMBC for disubstitution patterns)

To unambiguously confirm the substitution pattern and connectivity of the atoms, advanced 2D NMR techniques are employed. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for identifying long-range (2- and 3-bond) correlations between protons and carbons.

For this compound, HMBC would be crucial to confirm the 1,8-diamino and 2,7-dimethyl substitution pattern. For example, correlations would be expected between the methyl protons and the carbon atoms at positions 2, 7 and 3, 6. Similarly, correlations between the aromatic protons and neighboring carbons would definitively establish the regiochemistry.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. The N-H stretching vibrations of the primary amine groups would appear as distinct peaks in the high-frequency region. The C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the aromatic rings, and N-H bending vibrations would also be present in the spectrum, providing a unique fingerprint for the molecule.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methyl) | 2850 - 2960 | Medium |

| C=C/C=N Stretch (Aromatic) | 1500 - 1650 | Strong |

| N-H Bend (Amine) | 1580 - 1650 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as a valuable tool for investigating the vibrational modes of this compound, offering insights that are complementary to infrared spectroscopy. The technique is particularly sensitive to the vibrations of the non-polar bonds within the phenazine core and the methyl substituents. While specific Raman spectra for this compound are not extensively detailed in the provided search results, general principles from studies on similar complex organic molecules can be applied. For instance, studies on related compounds like 1,1-diamino-2,2-dinitroethene (FOX-7) have demonstrated how Raman spectroscopy can elucidate structural changes and chemical stability under varying conditions, such as high pressure. nih.gov In such analyses, key vibrational modes, including those of amino groups and the aromatic framework, exhibit shifts and changes in intensity that correlate with molecular transformations and intermolecular interactions. nih.gov For this compound, one would expect to observe characteristic Raman bands corresponding to the C-C stretching modes of the phenazine rings, the C-N stretching of the amino groups, and the symmetric and asymmetric stretching and bending modes of the methyl groups.

Electronic Spectroscopy for Understanding Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of this compound is characterized by its behavior in the ultraviolet and visible regions, which provides information about the electronic transitions within the molecule. The phenazine backbone, being an extended aromatic system, is the primary chromophore. smolecule.com The presence of amino (-NH2) and methyl (-CH3) groups as substituents on this backbone further influences the electronic properties and, consequently, the absorption spectrum. cymitquimica.com

The UV-Vis spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic system. The amino groups, acting as auxochromes, can cause a bathochromic (red) shift of these absorption bands due to the extension of the conjugated system through their lone pair of electrons. While a specific UV-Vis spectrum for this compound is not provided in the search results, a related compound, 2,7-diamino-3,8-dimethylphenazine (B1201231), was identified as the major mutagenic product from the reaction of 2,4-diaminotoluene (B122806) with hydrogen peroxide, indicating the stability and chromophoric nature of this class of compounds. nih.gov The study of similar molecules, like azo-switches, has shown that modifying substituents on an aromatic core can significantly tune the absorption spectrum. researchgate.net

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it has absorbed photons. For this compound, this technique would reveal its emissive properties, which are closely related to its electronic structure and excited state dynamics. While specific PL data for this compound is not available in the provided results, the general photophysical properties of phenazine derivatives suggest that it may exhibit fluorescence. The efficiency and wavelength of this emission would be influenced by the nature of the substituents and the molecular environment. For instance, the amino groups could potentially quench fluorescence through photoinduced electron transfer processes, or alternatively, enhance emission depending on their interaction with the phenazine core and the solvent.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking)

In the solid state, molecules of this compound will pack in a specific arrangement dictated by intermolecular forces. A key interaction expected for this planar aromatic molecule is π-π stacking. nih.govresearchgate.net This non-covalent interaction arises from the attractive forces between the electron-rich π-systems of adjacent phenazine rings. The strength and geometry of these stacking interactions have a significant impact on the material's properties.

Theoretical and Computational Chemistry of 1,8 Diamino 2,7 Dimethylphenazine

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic and structural properties of molecules like 1,8-Diamino-2,7-dimethylphenazine.

Geometry Optimization and Conformational Analysis (e.g., using DFT)

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), would be employed to find the minimum energy conformation. rsc.orgniscpr.res.in The phenazine (B1670421) core is expected to be largely planar, but the amino (-NH₂) and methyl (-CH₃) groups at the 1, 8, 2, and 7 positions can exhibit rotational freedom.

Table 1: Predicted Conformational Properties of this compound

| Parameter | Predicted Characteristic | Computational Method |

| Phenazine Core | Largely planar | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Amino Group Orientation | Potential for planarity or slight tilt due to steric hindrance and hydrogen bonding | DFT |

| Methyl Group Rotation | Low rotational barrier | DFT |

| Most Stable Conformer | Likely one that minimizes steric repulsion and maximizes favorable intramolecular interactions | DFT |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The electronic structure of this compound is key to understanding its chemical reactivity and photophysical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that primarily participate in chemical reactions. nih.govmdpi.com

The HOMO is expected to be localized mainly on the electron-donating amino groups and the phenazine ring, indicating these are the sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the electron-deficient pyrazine (B50134) part of the phenazine core, making it susceptible to nucleophilic attack. acs.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity and easier electronic transitions. mdpi.com For phenazine derivatives, the introduction of electron-donating groups like amino and methyl groups is expected to raise the HOMO energy level more significantly than the LUMO level, leading to a reduced energy gap compared to the parent phenazine molecule. acs.org This smaller gap would imply that this compound is more reactive and can be more easily oxidized than unsubstituted phenazine.

Table 2: Predicted Frontier Orbital Properties of this compound

| Property | Predicted Characteristic | Significance |

| HOMO | Localized on amino groups and phenazine ring | Electron-donating character, site of oxidation |

| LUMO | Distributed over the pyrazine moiety of the phenazine ring | Electron-accepting character, site of reduction |

| HOMO-LUMO Energy Gap | Relatively small | High reactivity, ease of electronic excitation |

Mulliken Atomic Charges and Electron Density Distribution

Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule, providing insight into the electron density distribution. niscpr.res.inasianpubs.org For this compound, the nitrogen atoms of the amino groups are expected to have a negative Mulliken charge due to their high electronegativity, while the hydrogen atoms attached to them will be positively charged. The nitrogen atoms within the phenazine ring are also predicted to be electron-rich.

Table 3: Predicted Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Mulliken Charge | Implication |

| Amino Nitrogen | Negative | Site for hydrogen bond donation (as a proton acceptor) |

| Phenazine Ring Nitrogen | Negative | Potential coordination site for metal ions |

| Amino Hydrogen | Positive | Site for hydrogen bond donation (as a proton donor) |

| Carbon atoms of the ring | Varied based on proximity to substituents | Influences overall dipole moment and reactivity |

Prediction of Spectroscopic Properties (e.g., Vibrational Spectra, Electronic Transitions via TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. semanticscholar.orgresearchgate.net For this compound, TD-DFT calculations would likely predict strong π-π* transitions in the UV-Vis region, characteristic of aromatic systems. The presence of the amino and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenazine, due to the extension of the conjugated system and the electron-donating nature of the substituents. mdpi.comresearchgate.netnih.gov

Calculations of vibrational spectra (IR and Raman) can also be performed using DFT. By analyzing the computed vibrational frequencies and modes, one can assign the peaks observed in experimental spectra to specific molecular motions, such as the stretching and bending of C-H, N-H, C-N, and C=C bonds. nih.gov This provides a detailed understanding of the molecule's vibrational properties.

Reaction Mechanism Simulation and Energetics

Computational chemistry can be used to model the reaction mechanisms involving this compound. researchgate.net For instance, the mechanism of its synthesis, or its participation in subsequent chemical transformations, can be investigated. nih.gov By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed.

This allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, in the context of its potential use in redox applications, the mechanism of its oxidation or reduction can be simulated to understand the electron transfer process and the stability of the resulting radical ions or dianions. rsc.org Studies on phenazine derivatives have shown that the electronic behavior of functional groups plays a key role in their redox potentials. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. nih.govchemrxiv.orgplos.org An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics.

These simulations can provide insights into solvation energies, which are important for understanding solubility. rsc.org Furthermore, MD can be used to explore how the flexibility of the molecule and its interactions with the solvent influence its accessibility for reaction or its ability to interact with other molecules. For phenazine derivatives, MD simulations have been used to understand enzymatic isomerization reactions and the role of surrounding residues. nih.gov

Analysis of Electronic Coupling and Mixed Valence Phenomena in Related Systems

Electronic coupling is a critical factor in determining the efficiency of charge transfer between different parts of a molecule or between adjacent molecules. In systems related to this compound, such as bridged phenazine dimers, the extent of electronic communication between the phenazine units is of significant interest for applications in molecular electronics and energy storage.

Research Findings:

Bridged Systems: Studies on bridged molecular systems, such as those involving pyrazine, demonstrate that the nature of the bridging ligand significantly influences the degree of electronic coupling between redox-active centers. For instance, in symmetric diruthenium complexes bridged by pyrazine, a high degree of electron communication is observed, suggesting that such systems can act as molecular wires. mdpi.com This principle can be extended to hypothetical dimeric structures of this compound, where the electronic coupling would be mediated through the phenazine core.

Mixed Valence States: Mixed valence compounds contain an element in more than one oxidation state. In the context of phenazine derivatives, this can be observed in their radical cations or in multi-unit systems where one unit is oxidized or reduced relative to the other. The characterization of mixed-valence states is crucial for understanding electron transfer dynamics. In a pyrazine-bridged dimolybdenum complex, two distinct mixed-valence states were characterized, one delocalized and one valence-trapped, highlighting the subtle interplay of electronic and structural factors. researchgate.net For a hypothetical mixed-valence dimer of this compound, the presence of amino and methyl substituents would modulate the electron density and thus the stability and nature of the mixed-valence state.

Electron Delocalization: The double-exchange mechanism, which relies on electron delocalization, can lead to high-spin ground states in mixed-valence systems. This has been demonstrated in imidazolate-bridged divanadium complexes. rsc.org The extended π-system of the phenazine core in this compound provides a pathway for significant electron delocalization, which would be a key factor in the magnetic and electronic properties of its potential mixed-valence species.

Illustrative Data on Electronic Coupling in Analogous Systems:

| Bridging Ligand in Dimeric System | Comproportionation Constant (Kc) | Electronic Coupling (Hab) | Classification |

| 4,4′-dithiodipyridine | 33.2 | Weak | Class I/II |

| 1,4-dicyanobenzene | 5.56 x 10⁵ | Moderate | Class II |

| Pyrazine | 1.30 x 10⁸ | Strong | Class III |

Note: This table presents generalized data for analogous bridged systems to illustrate the concept of electronic coupling. Specific values for this compound are not available in the reviewed literature.

Coordination Chemistry of 1,8 Diamino 2,7 Dimethylphenazine As a Ligand

Spectroscopic Investigations of Metal-Phenazine Complexes

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Studies on Ligand Coordination

No published studies were found that report on the IR or NMR spectra of coordination complexes involving 1,8-Diamino-2,7-dimethylphenazine. Such studies would typically provide insights into the coordination mode of the ligand, identifying the donor atoms involved in binding to a metal center by observing shifts in the characteristic vibrational frequencies (IR) or changes in the chemical shifts of protons and carbons near the coordination sites (NMR).

Electronic Absorption and Emission Spectroscopy of Complexes

There is no available information on the electronic absorption (UV-Vis) or emission (fluorescence, phosphorescence) properties of metal complexes with this compound. These spectroscopic techniques are crucial for understanding the electronic structure of coordination compounds, including d-d transitions, charge-transfer bands, and ligand-based electronic transitions, as well as their potential applications in areas like photochemistry and optoelectronics.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

No literature could be located that discusses the use of EPR spectroscopy to study radical species formed from complexes of this compound. EPR is a vital tool for investigating paramagnetic species, including metal complexes with unpaired electrons or those involving radical ligands, providing information on the electronic environment of the unpaired electron.

Advanced Applications in Materials Science and Chemical Sensing

Applications in Advanced Energy Storage Devices

Organic electrode materials are gaining significant attention as sustainable alternatives to conventional inorganic materials in rechargeable batteries. Phenazine-based compounds are particularly promising due to their high theoretical capacity, tunable structures, and abundant sourcing.

Role as Organic Cathode Materials for Rechargeable Batteries

Phenazine (B1670421) derivatives serve as high-potential organic cathode materials for various rechargeable battery systems, including lithium-ion and aqueous zinc-ion batteries. researchgate.netrsc.org The redox activity is centered on the imine groups (C=N) within the phenazine ring, which can reversibly bind with ions like Li⁺ or Zn²⁺ during the charge-discharge cycles. researchgate.netoaepublish.com The introduction of amino and methyl groups, as in 1,8-Diamino-2,7-dimethylphenazine, can further tune the material's redox potential and physical properties.

Researchers have developed oligomers and polymers based on the dihydrophenazine motif to serve as stable and high-capacity cathode materials. rsc.org By incorporating phenazine redox units into cross-linked polymer networks, it is possible to create amorphous organic cathodes that exhibit both high capacity and high voltage, addressing the common trade-off between energy and power density in battery materials. flintbox.com This approach leverages the intrinsic redox properties of the phenazine core while mitigating issues like dissolution in the electrolyte, a common challenge for small-molecule organic materials. researchgate.netchemrxiv.org

Electrochemical Performance and Redox Behavior in Battery Architectures

The electrochemical performance of phenazine-based cathodes is notable for their high specific capacity and stable voltage plateaus. For instance, a cathode material based on the small organic molecule phenazine (PNZ) demonstrated a specific capacity of 232 mAh g⁻¹ in an aqueous zinc-ion secondary battery. researchgate.net In a different architecture, a phenazine-based cross-linked polymer cathode developed for lithium half-cells exhibited a high capacity of 223 mAh g⁻¹ and a high operating voltage of 3.45 V (vs. Li/Li⁺). flintbox.com

The redox mechanism involves the transfer of multiple electrons, contributing to the high capacities observed. Ex-situ analyses have confirmed that the C=N bonds act as the primary binding sites for zinc ions in aqueous systems. researchgate.net The electrochemical process is predominantly controlled by the diffusion of ions to these active sites. researchgate.net

Table 1: Electrochemical Performance of Select Phenazine-Based Cathode Materials

| Phenazine Material | Battery Type | Specific Capacity (mAh g⁻¹) | Average Voltage | Cycling Stability |

|---|---|---|---|---|

| Phenazine (PNZ) | Aqueous Zn-ion | 232 | Not specified | Good rate performance and long cycle life researchgate.net |

| Phenazine Polymer | Lithium half-cell | 223 | 3.45 V (vs. Li/Li⁺) | Stable cycling at 5 C rate (12 min charge time) flintbox.com |

Strategies for Enhancing Ionic Transport and Rate Capabilities in Organic Materials

A primary challenge for organic electrode materials is their typically low intrinsic electrical conductivity and the potential for dissolution into the battery's electrolyte. researchgate.netchemrxiv.org Several strategies are employed to overcome these limitations and enhance performance.

Polymerization: Converting small phenazine molecules into oligomers or cross-linked polymers is a common and effective approach to reduce solubility in the electrolyte, thereby improving cycling stability. rsc.orgchemrxiv.orgrsc.org

Composite Formation: Integrating phenazine-based materials with highly conductive additives, such as carbon nanotubes (CNTs), creates composite cathodes. rsc.orgrsc.org The CNT network provides efficient pathways for both electrons and ions, facilitating rapid charge transfer and improving rate capability. rsc.org A composite of a dihydrophenazine-derived oligomer with multi-walled carbon nanotubes (MWCNTs) showed significantly enhanced stability and a specific discharge capacity with an active-site utilization rate of up to 99%. rsc.org

Porous Architectures: Creating microporous or mesoporous networks within the material structure guarantees easier ion accessibility and facilitates transport. rsc.org This three-dimensional framework ensures intimate contact between the active material and the conductive additives, enabling fast redox kinetics. rsc.org

Development of Chemical Sensors and Biosensors

The distinct electrochemical and optical properties of phenazine derivatives make them highly suitable for creating sensitive and selective chemical sensors and biosensors. tandfonline.commq.edu.auresearchgate.net Their ability to act as redox mediators and their inherent chromophoric nature are key to these applications. tandfonline.comresearchgate.net

Electrochemical Sensor Platforms Utilizing Phenazine Derivatives

Phenazine dyes and their polymers are increasingly used as redox mediators in electrochemical sensors. tandfonline.commq.edu.auresearchgate.net They can be electropolymerized onto electrode surfaces to create modified electrodes with enhanced sensing capabilities. nih.govuc.pt These platforms leverage the electrocatalytic effects of phenazines to decrease the overpotential required for the detection of various analytes, which increases sensitivity and lowers the detection limit. tandfonline.comresearchgate.net

The combination of phenazine derivatives with nanomaterials, such as carbon nanotubes, can further improve the performance of these sensors. tandfonline.comnih.gov This synergistic combination enhances electrocatalytic properties and provides a larger surface area for reaction, leading to more sensitive and selective detection platforms. nih.gov For example, poly(neutral red), a polymer derived from a dimethylaminophenazine, has been shown to form stable and adherent films on carbon electrodes, making it a promising candidate for biosensor development. uc.pt

Optical Sensing Probes Based on Chromophoric Properties

The phenazine skeleton is an effective chromophore, and its derivatives can be designed as optical sensing probes for various ions and molecules. researchgate.net These sensors operate based on changes in their optical properties, such as absorbance or fluorescence, upon interaction with a target analyte. researchgate.netmdpi.com The electron-deficient nature of the phenazine ring and the lone pair electrons on the nitrogen atoms allow for effective non-covalent interactions, including metal coordination and hydrogen bonding, with target species. researchgate.net

Researchers have designed and synthesized novel probes based on phenazine derivatives for the detection of metal ions like Fe³⁺ and Hg²⁺. researchgate.net The sensing mechanism often involves the formation of a complex between the phenazine probe and the target ion, leading to a distinct and measurable change in the UV-visible absorption or fluorescence spectrum. researchgate.net This colorimetric or fluorometric response enables sensitive and selective detection.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Phenazine | PNZ |

| Poly(neutral red) | - |

| Multi-walled carbon nanotubes | MWCNTs |

| Iron (III) ion | Fe³⁺ |

| Mercury (II) ion | Hg²⁺ |

| Lithium ion | Li⁺ |

Advanced Photofunctional Materials

Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in materials science due to their unique electronic and photophysical properties. The strategic placement of functional groups on the phenazine core, such as amino and methyl groups in this compound, allows for the fine-tuning of these properties, leading to the development of advanced photofunctional materials.

Dynamic Fluorophores and Luminescent Properties of Phenazine-Based Systems

Phenazine-based systems are known for their intriguing luminescent properties, which can be modulated by structural modifications and their environment. Amino-phenazine and its cationic counterparts, phenaziniums, are particularly noteworthy for their versatile synthesis and excellent photophysical characteristics. The presence of amino groups enhances the electron density of the phenazine's aromatic system, which in turn improves fluorescence efficiency by suppressing non-radiative relaxation pathways nih.gov.

The introduction of strong electron-donating groups, such as guanidino groups (which are structurally related to amino groups), has been shown to decrease the HOMO-LUMO gap in phenazine derivatives. This results in a significant increase in the fluorescence quantum yield. For instance, a tetraguanidino-substituted phenazine exhibits intense orange-red emission with a high quantum yield and a large Stokes shift, especially in aqueous environments nih.govresearchgate.net. The fluorescence of such compounds can be highly sensitive to the solvent's polarity researchgate.net. While specific data for this compound is not extensively documented, the presence of two amino groups is expected to contribute to favorable luminescent properties.

The table below illustrates the effect of amino and related-donor substituents on the photophysical properties of the phenazine core, drawing parallels to the expected behavior of this compound.

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (cm⁻¹) |

| Triamino-phenazinium Derivative | Various | Red to Far-Red | Far-Red to NIR | Tunable | High |

| Tetraguanidino-substituted phenazine | Water | - | 640 | - | up to 8750 |

| Tetraguanidino-substituted phenazine | Et₂O | - | 515 | 0.39 | - |

This table presents representative data for amino and guanidino-substituted phenazine derivatives to illustrate the expected photophysical trends for this compound.

Tailoring Photophysical Properties through Precise Molecular Design

The photophysical properties of phenazine derivatives can be meticulously tailored through precise molecular design. The introduction of substituents at various positions on the phenazine ring system directly influences the electronic structure and, consequently, the absorption and emission characteristics. For instance, the incorporation of electron-donating groups like amino and methyl groups, as seen in this compound, is a key strategy to modulate these properties.

Studies on various phenazine derivatives have demonstrated that:

Electron-donating groups tend to cause a bathochromic (red) shift in both the absorption and emission spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

The position of the substituents is crucial. The symmetrical substitution pattern in this compound is likely to result in specific electronic transitions and photophysical behaviors.

The interplay between different substituents can lead to complex effects. In this compound, the electron-donating nature of the amino groups is complemented by the weaker electron-donating effect of the methyl groups.

Furthermore, the creation of donor-acceptor systems within the phenazine structure by introducing both electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) states upon photoexcitation. This can result in unique photophysical phenomena such as large Stokes shifts and solvent-dependent emission, which are highly desirable for applications in chemical sensing and bio-imaging.

Photosensitizer Principles for Photochemical Applications

Phenazine derivatives have shown considerable potential as photosensitizers, which are molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species (ROS) like singlet oxygen (¹O₂). This property is the basis for applications such as photodynamic therapy (PDT).

The efficiency of a photosensitizer is determined by several factors, including its ability to absorb light in the appropriate wavelength range (often in the visible or near-infrared for biological applications), and its efficiency in undergoing intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). It is the long-lived triplet state that typically interacts with molecular oxygen to produce singlet oxygen.

The design of effective phenazine-based photosensitizers often involves modifications to enhance these properties:

Extending π-conjugation: Introducing aromatic or heteroaromatic substituents can shift the absorption to longer wavelengths, allowing for deeper tissue penetration of light in PDT.

Introducing heavy atoms: While not present in this compound, the incorporation of heavy atoms like bromine or iodine can enhance the rate of intersystem crossing through the heavy-atom effect, leading to higher singlet oxygen quantum yields.

Modulating electronic properties: The introduction of specific functional groups can influence the energy levels of the singlet and triplet states, thereby affecting the efficiency of ISC. For example, modifying the phenazine core with formyl groups has been shown to impart a superior ability to produce singlet oxygen rsc.org.

While the photosensitizing properties of this compound are not extensively detailed in the literature, the inherent photophysical characteristics of the phenazine core suggest its potential in this area, which could be further optimized through targeted molecular design.

Catalysis Mediated by Phenazine Derivatives

The redox-active nature of the phenazine core makes its derivatives promising candidates for various catalytic applications. The ability of phenazines to exist in different oxidation states, including stable radical cations, is central to their catalytic activity in a range of organic transformations.

Phenazine Radical Cations in Organocatalysis and Organic Transformations

Phenazine derivatives, particularly in their radical cation form, have emerged as effective organocatalysts. These radical cations are notably stable, a property that has been leveraged in fields such as ferromagnetic organic materials and, more recently, in catalysis nih.gov. In the context of organocatalysis, phenazine radical cations can participate in electron transfer processes, initiating or propagating chemical reactions.

A significant application of phenazine-based organocatalysts is in Atom Transfer Radical Polymerization (ATRP). In organocatalyzed ATRP (O-ATRP), photoredox catalysts are used to mediate the polymerization process under mild, metal-free conditions. Diaryl dihydrophenazine derivatives have been investigated for this purpose due to their strong excited-state reduction potentials nih.gov. Upon photoexcitation, these catalysts can be oxidized to their radical cation form. These radical cations play a crucial role in the deactivation step of the polymerization, which helps in controlling the process and achieving polymers with well-defined characteristics nih.govacs.org.

The stability of phenazine radical cations is a key factor in their catalytic performance. Dihydrophenazine-derived radical cations are among the most stable organic radical cations studied in this context nih.gov. The presence of electron-donating groups, such as the amino and methyl groups in this compound, is expected to further stabilize the radical cation, potentially enhancing its catalytic efficacy and lifetime.

The table below summarizes the redox potentials of some phenazine and related photoredox catalysts, illustrating the stability of their radical cations.

| Catalyst Type | E₁/₂ (V vs SCE) for PC•⁺/PC | Stability of Radical Cation |

| Dihydrophenazine | ≈ 0.2 | Exceptionally Stable |

| Phenoxazine | ≈ 0.7 | Stable |

| Phenothiazine | ≈ 0.8 | Stable |

This table provides representative redox potential data for different classes of photoredox catalysts to contextualize the expected stability of the radical cation of this compound.

Development of Heterogeneous Catalysts with Phenazine-Based Polymeric Architectures

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, there is a growing interest in developing heterogeneous catalysts. Phenazine derivatives have been successfully incorporated into polymeric architectures to create robust and reusable catalytic systems. These materials combine the catalytic activity of the phenazine units with the stability and ease of handling of a solid support.

Conjugated microporous polymers (CMPs) and other porous organic polymers (POPs) are promising platforms for developing phenazine-based heterogeneous catalysts. The high surface area and porous nature of these polymers allow for efficient access of substrates to the catalytic sites. The phenazine units can be integrated into the polymer backbone or as pendant groups.

Recent research has demonstrated the use of phenazine-based CMPs as efficient heterogeneous photocatalysts for various organic reactions. For instance, a phenazine-based CMP has been used as a cathode material in aluminum-organic batteries, showcasing its robustness and efficient charge transfer properties rsc.org. In the context of organic synthesis, these polymeric materials can facilitate reactions such as C-N and C-P cross-coupling with high efficiency and can be easily recovered and reused without a significant loss of activity.

The incorporation of this compound into a polymer framework could lead to a heterogeneous catalyst with tailored properties. The amino groups could serve as anchoring points for polymerization or for further functionalization, while the electron-rich nature of the substituted phenazine core would be beneficial for photocatalytic applications. The development of such materials holds promise for sustainable and efficient chemical synthesis.

Design of π-Conjugated Systems and Conductive Materials

The integration of phenazine moieties, such as this compound, into larger molecular structures is a key strategy in the development of advanced materials. The extended π-conjugated system of the phenazine core is fundamental to designing novel oligomers and polymers with tailored electronic and optical properties for applications in materials science. These materials are explored for their potential use as conductive and photoconductive components in various electronic devices.

Synthesis and Characterization of Phenazine-Containing Oligomers and Polymers

The synthesis of phenazine-containing oligomers and polymers can be achieved through several methods, including oxidative polymerization, C-N coupling reactions, and enzymatic oligomerization. mdpi.comrsc.orgdergipark.org.tr These processes aim to create extended, conjugated backbones that facilitate charge transport.

Synthesis Methods:

Oxidative Polymerization: This method can be used to form ladder-type oligomers where phenazine rings are integral to the structure. rsc.org The polymerization of aromatic diamines, for instance, can proceed through intramolecular cyclization, leading to the formation of stable, ladder-like phenazine segments. rsc.orgresearchgate.net

C-N Coupling: A facile C-N coupling procedure is another effective route for synthesizing polymers such as phenazine-based poly(aryl ether sulfone). mdpi.com This approach allows for the controlled incorporation of phenazine-based redox-active centers into high-performance polymer backbones. mdpi.com

Enzymatic Oligomerization: Enzyme-catalyzed reactions, using reagents like H2O2, can produce phenazine-bridged oligomers. dergipark.org.tr This process involves the coupling of monomer radicals and subsequent intramolecular oxidative cyclization to form the phenazine units. dergipark.org.tr

Characterization: Once synthesized, these materials are subjected to rigorous characterization to confirm their structure and properties. Common techniques include:

Fourier-Transform Infrared Spectroscopy (FT-IR): Used to identify characteristic functional groups and bonding within the polymer structure. For example, the appearance of a peak around 1630 cm⁻¹ can indicate the C=N stretching mode of a phenazine unit, while peaks near 1322 cm⁻¹ and 1256 cm⁻¹ can correspond to C-SO₂-C and Ar-O-Ar stretching vibrations in copolymers, respectively. mdpi.comdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are employed to elucidate the detailed molecular structure of the synthesized oligomers and polymers. mdpi.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the π-conjugated system. Phenazine-containing polymers typically exhibit broad absorption bands, which is common for conductive polymers with a polyconjugated structure. rsc.org The π→π* electronic transitions for phenazine units are often observed in the UV-Vis spectrum. dergipark.org.tr

Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight (both number average, Mn, and weight average, Mw) and molecular weight distribution of the polymers, confirming that oligomeric or polymeric structures have been successfully synthesized. dergipark.org.tr

| Characterization Technique | Observation | Inference | Reference |

|---|---|---|---|

| FT-IR Spectroscopy | Peak at ~1630 cm⁻¹ | Stretching mode of C=N in the phenazine unit | dergipark.org.tr |

| FT-IR Spectroscopy | Peaks at 1322 cm⁻¹, 1256 cm⁻¹ | C-SO₂-C and Ar-O-Ar stretching in poly(aryl ether sulfone) copolymers | mdpi.com |

| UV-Vis Spectroscopy | Broad absorption band (450-600 nm) | Characteristic of π→π* electronic transitions in a polyconjugated phenazine structure | rsc.orgdergipark.org.tr |

| Gel Permeation Chromatography (GPC) | Mw = 4350 Da, Mn = 3800 Da | Confirmation of oligomeric structure formation | dergipark.org.tr |

Investigation of Conductivity and Photoconductivity in Thin Films

The incorporation of phenazine units into polymer backbones is expected to yield materials with significant electrical conductivity and photoconductivity due to their extended π-conjugated systems. rsc.orgdergipark.org.tr Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to electromagnetic radiation, or light. ephys.kznih.gov

Investigation Process: The study of these properties typically involves the fabrication of thin films of the phenazine-containing polymer, often on a suitable substrate to create a photoresistor or phototransistor structure. nih.govlettersonmaterials.com The investigation proceeds by:

Fabrication of Thin Films: Thin films of the synthesized polymer are prepared, for example, by spin-coating a solution of the polymer onto a substrate. nih.gov

Measurement of Electrical Properties: The current-voltage (I-V) characteristics of the thin film are measured both in the dark and under illumination. nih.gov A significant increase in current under illumination compared to the dark current indicates photoconductivity. nih.gov

Spectral Dependence: The photoconductivity is often measured at various wavelengths of light to determine the spectral response, which can be correlated with the material's absorption spectrum. ias.ac.in

Photoresponse Kinetics: The speed of the material's response to light is assessed by measuring the rise and fall times of the photocurrent when the light source is switched on and off, often using pulsed light. ephys.kznih.gov

The enhanced charge transport along the sp² carbon framework of the conjugated polymer backbones is crucial for these applications. dergipark.org.tr For instance, thin films of polyindole, another nitrogen-containing heterocyclic polymer, have demonstrated photocurrent values several orders of magnitude greater than their dark current when exposed to UV radiation. nih.gov Similar investigations on phenazine-based polymer films are essential to quantify their performance.

| Parameter | Description | Method of Measurement | Significance |

|---|---|---|---|

| Dark Current | The electrical current flowing through the material in the absence of light. | Current-voltage measurement in darkness. | Baseline for determining photosensitivity. nih.gov |

| Photocurrent | The electrical current flowing through the material under illumination. | Current-voltage measurement under a light source (e.g., UV lamp). | Indicates the material's response to light. nih.gov |

| Photosensitivity | The ratio of photocurrent to dark current. | Calculated from measured current values. | Quantifies the magnitude of the photoconductive effect. lettersonmaterials.com |

| Photoresponse Kinetics | The time taken for the photocurrent to rise to its maximum value and decay after illumination is removed. | Measurement of current change over time with pulsed illumination. | Determines the speed of the photodetector. nih.gov |

| Spectral Response | The variation of photoconductivity as a function of the wavelength of incident light. | Measuring photocurrent while scanning through different wavelengths. | Identifies the energy transitions responsible for photoconductivity. ias.ac.in |

Future Directions and Emerging Research Avenues for 1,8 Diamino 2,7 Dimethylphenazine

Exploration of Novel Synthetic Strategies for Structural Diversification

The functionalization of the phenazine (B1670421) core is crucial for tuning its properties for specific applications. Future research will likely focus on developing novel and efficient synthetic methodologies to create a diverse library of 1,8-Diamino-2,7-dimethylphenazine derivatives. Current strategies often involve the self-coupling of anilines or condensation reactions. researchgate.netresearchgate.net However, there is a growing need for more sophisticated and sustainable approaches.

Key areas of exploration include:

Catalytic C-H Activation: Direct functionalization of the phenazine core through C-H activation would provide a more atom-economical and efficient route to novel derivatives, avoiding the need for pre-functionalized starting materials. researchgate.net

Cross-Coupling Reactions: Employing modern cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, can introduce a wide range of aryl, alkyl, and alkynyl groups to the phenazine backbone. researchgate.netnih.gov This allows for precise control over the electronic and steric properties of the final molecule.

"Click Chemistry": The use of "click" reactions, known for their high efficiency and selectivity, can facilitate the straightforward attachment of various functional moieties to the this compound scaffold. arkat-usa.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which could be beneficial for the production of phenazine derivatives.

These advanced synthetic strategies will enable the creation of a wide array of structurally diverse this compound analogues with tailored properties.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The vast chemical space of possible this compound derivatives makes traditional experimental screening impractical. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design and discovery of new functional materials based on this scaffold. chemrxiv.orgchemrxiv.org

Future research in this area will likely involve:

High-Throughput Virtual Screening: ML models can be trained on existing data to predict the properties of thousands of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. chemrxiv.orgchemrxiv.org This approach has already shown success in predicting the redox potentials of phenazine derivatives for applications like redox flow batteries. chemrxiv.orgnih.govacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling: AI algorithms can identify complex relationships between the molecular structure of this compound derivatives and their resulting properties. nih.govacs.org This understanding can guide the rational design of new molecules with desired characteristics.

Predictive Reaction Modeling: AI can be used to predict the outcomes of chemical reactions, helping to optimize synthetic routes and identify novel pathways for the synthesis of functionalized phenazines. rsc.org

A study on predicting the redox potentials of 185 phenazine derivatives using twenty different linear and non-linear machine-learning models demonstrated high accuracy, with R² values greater than 0.98. chemrxiv.orgchemrxiv.org This highlights the power of ML in accelerating the discovery of new materials.

Advanced In-Situ Spectroscopic Techniques for Elucidating Reaction Dynamics and Transient Species

A deeper understanding of the reaction mechanisms involved in the synthesis and function of this compound is essential for its optimization. Advanced in-situ spectroscopic techniques can provide real-time insights into reaction dynamics and help identify short-lived intermediates.

Emerging research avenues in this domain include:

In-Situ Raman and Infrared Spectroscopy: These techniques can monitor changes in vibrational modes during a chemical reaction, providing valuable information about the formation and consumption of different species. rsc.orgyoutube.com For example, in-situ FTIR has been used to study the role of phenazine-like units in the doping of polyaniline. rsc.org

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods, such as transient absorption spectroscopy, can be employed to study the excited-state dynamics of this compound, which is crucial for its application in optoelectronics.

In-Situ NMR Spectroscopy: This technique can provide detailed structural information about intermediates and products directly in the reaction mixture, offering a comprehensive view of the reaction pathway. nih.gov

By combining these advanced spectroscopic methods with theoretical calculations, researchers can gain a more complete picture of the chemical processes involving this compound.